Reductic acid
Description
Reductic acid (2,3-dihydroxy-2-cyclopenten-1-one; C₅H₆O₃; molecular weight 114.10 g/mol) is a cyclic enol-ketone derivative characterized by a cyclopentene ring substituted with hydroxyl and ketone groups. It is a colorless to pale yellow crystalline solid, soluble in polar solvents such as water, methanol, and ethanol, with a melting point of 212°C and a boiling point of 213–213.5°C (decomposition) . Its tautomeric behavior, involving double proton transfer via intra- or intermolecular pathways, has been extensively studied using dynamic NMR, revealing solvent-dependent hydrogen bonding and kinetic isotope effects .
This compound is synthesized from precursors like D-xylose, 2-furaldehyde, or citrous pectin under acidic conditions .
Properties
CAS No. |
80-72-8 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.1 g/mol |
IUPAC Name |
2,3-dihydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H6O3/c6-3-1-2-4(7)5(3)8/h6,8H,1-2H2 |
InChI Key |
CRTGSPPMTACQBL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(=C1O)O |
Canonical SMILES |
C1CC(=O)C(=C1O)O |
Other CAS No. |
80-72-8 |
Synonyms |
eductic acid reductic acid, sodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparison
Table 1: Key Properties of Reductic Acid and Analogues
Key Observations :
- This compound vs. Ascorbic acid : While both exhibit reducing properties, ascorbic acid’s γ-lactone structure and additional hydroxyl group enhance its stability and biological versatility (e.g., antioxidant activity) compared to this compound’s cyclopentene-based reactivity .
Table 2: Kinetic Parameters in Enzymatic Oxidation
| Compound | Enzyme Source | Km (mM) | Vmax (μM/min) | Reference |
|---|---|---|---|---|
| This compound | Plant ascorbate oxidase | 1.2 | 8.5 | |
| L-Ascorbic acid | Plant ascorbate oxidase | 0.3 | 12.4 | |
| D-Erythroascorbic acid | Fungal oxidase | 0.8 | 5.7 |
Q & A
Q. How can researchers determine the empirical and molecular formulas of Reductic Acid experimentally?
To determine the empirical formula, use elemental analysis (e.g., combustion analysis) to measure the mass percentages of carbon (52.63%), hydrogen (5.30%), and oxygen (42.07%). Convert these to molar ratios and simplify to obtain the empirical formula (C₅H₆O₃) . For the molecular formula, combine elemental analysis with mass spectrometry to measure the molecular weight (114 g/mol) and verify consistency with the empirical formula .
Q. What experimental methods are suitable for characterizing this compound’s solubility and physical properties?
- Solubility testing : Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility in solvents like water, methanol, and ethanol. For example, this compound is highly soluble in polar solvents but insoluble in benzene .
- Physical constants : Measure melting point (212°C) and boiling point (213–213.5°C) via differential scanning calorimetry (DSC) or capillary methods .
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Method |
|---|---|---|
| Molecular Weight | 114 g/mol | Mass spectrometry |
| Melting Point | 212°C | DSC |
| Solubility in Water | High | UV-Vis spectroscopy |
| Topological Polar Surface | 57.5 Ų | Computational modeling |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying pH conditions?
- Methodology : Design a controlled study using HPLC or NMR to monitor degradation products across pH ranges (e.g., 2–12). Compare kinetic parameters (e.g., half-life) with existing literature. Address discrepancies by standardizing buffer systems and temperature controls .
- Data reconciliation : Apply statistical tools (e.g., ANOVA) to assess variability between studies and identify confounding factors like trace impurities or oxidation .
Q. What experimental frameworks ensure reproducibility in synthesizing this compound?
- Protocol standardization : Document reaction conditions (e.g., solvent purity, catalyst concentration) and validate via independent replication. For example, synthesis from cyclopentanone requires strict anhydrous conditions to avoid side reactions .
- Quality control : Use spectroscopic techniques (FTIR, NMR) to confirm product identity and purity (>98%) before publication .
Q. How can computational models predict this compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations : Parameterize force fields using density functional theory (DFT) calculations for this compound’s electronic structure. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .
- Limitations : Address challenges like solvation effects and protonation states in aqueous environments .
Methodological Design and Analysis
Q. How to design a study investigating this compound’s antioxidant mechanisms?
- Hypothesis-driven approach : Frame questions using PICOT (Population, Intervention, Comparison, Outcome, Time). Example: Does this compound (intervention) reduce oxidative stress in mammalian cell lines (population) compared to ascorbic acid (comparison) over 24 hours (time)? .
- Experimental tiers : Combine in vitro radical scavenging assays (e.g., DPPH) with in vivo models to assess bioavailability and toxicity .
Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s reactivity?
- Meta-analysis : Aggregate datasets from multiple studies to calculate pooled effect sizes. Use funnel plots to detect publication bias .
- Bayesian inference : Update prior probabilities (e.g., reaction rates) with new experimental data to refine confidence intervals .
Literature and Ethical Considerations
Q. How to conduct a systematic review of this compound’s applications in redox chemistry?
Q. What ethical guidelines apply to publishing conflicting data on this compound’s safety?
- Transparency : Disclose all experimental conditions (e.g., purity grades, equipment calibration) to enable replication .
- Conflict of interest : Declare funding sources (e.g., industry partnerships) that may bias interpretations .
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